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Compound of Interest

Compound Name:
Methyl 3,5-diamino-6-

bromopyrazine-2-carboxylate

Cat. No.: B1423824 Get Quote

Introduction
The Chemical Abstracts Service (CAS) number 1458-20-4 is unequivocally assigned to the

compound Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate. This pyrazine derivative

holds potential as a versatile building block in medicinal chemistry, particularly in the synthesis

of novel therapeutic agents. However, in the context of drug development, especially

concerning synthetic opioids, a compound with a similar application profile, tert-butyl 4-

(phenylamino)piperidine-1-carboxylate (CAS Number: 125541-22-2), is of significant interest.

This guide will first provide a detailed overview of the properties of the compound associated

with CAS 1458-20-4 and subsequently offer a comprehensive analysis of the latter, a critical

precursor in the synthesis of fentanyl and its analogues.

Part 1: Methyl 3,5-diamino-6-bromopyrazine-2-
carboxylate (CAS: 1458-20-4)
This section focuses on the chemical and physical properties, spectral data, safety, and

potential applications of the compound officially registered under CAS number 1458-20-4.

Chemical and Physical Properties
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is a substituted pyrazine, a class of

heterocyclic compounds that are integral to many biologically active molecules.[1] The

presence of amino, bromo, and carboxylate functional groups on the pyrazine ring makes it a

valuable intermediate for further chemical modifications.[2]
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Table 1: Physicochemical Properties of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Property Value Source

Molecular Formula C₆H₇BrN₄O₂ [3][4]

Molecular Weight 247.05 g/mol [3][4]

Melting Point 217-219 °C [3]

Boiling Point (Predicted) 433.1 ± 40.0 °C [3]

Density (Predicted) 1.836 ± 0.06 g/cm³ [3]

pKa (Predicted) -0.17 ± 0.10 [3]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 3,5-
diamino-6-bromopyrazine-2-carboxylate. While a comprehensive public spectral database

for this specific compound is not readily available, typical spectral characteristics can be

inferred from its structural analogue, 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid.[2]

¹H-NMR: The spectrum would be expected to show signals corresponding to the amine

protons and the methyl ester protons. The absence of a proton at the 6-position of the

pyrazine ring would be a key indicator of successful bromination.[2]

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for N-H

stretching of the amino groups, C=O stretching of the ester, and C-N and C-Br vibrations.[2]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound, with a characteristic isotopic pattern for bromine.[2]

Safety and Handling
For research and manufacturing purposes, it is imperative to handle Methyl 3,5-diamino-6-
bromopyrazine-2-carboxylate with appropriate safety precautions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1423824?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB62732907_EN.htm
https://m.chemicalbook.com/ProdSupplierGWCB62732907_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB62732907_EN.htm
https://m.chemicalbook.com/ProdSupplierGWCB62732907_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB62732907_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB62732907_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB62732907_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB62732907_EN.htm
https://www.benchchem.com/product/b1423824?utm_src=pdf-body
https://www.benchchem.com/product/b1423824?utm_src=pdf-body
https://www.benchchem.com/product/b1441066
https://www.benchchem.com/product/b1441066
https://www.benchchem.com/product/b1441066
https://www.benchchem.com/product/b1441066
https://www.benchchem.com/product/b1423824?utm_src=pdf-body
https://www.benchchem.com/product/b1423824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.

[3]

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with

skin and eyes. Personal protective equipment (PPE), including gloves, lab coat, and safety

glasses, should be worn.[5]

Applications in Research and Drug Development
The structural motifs present in Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate make it

a compound of interest for medicinal chemists. Pyrazine derivatives are known to exhibit a wide

range of biological activities, including antimicrobial and anticancer properties.[1][2] This

compound can serve as a starting material for the synthesis of more complex molecules

targeting various biological pathways. For instance, a closely related analogue, 3,5-diamino-6-

chloro-pyrazine-2-carboxylic acid, is a key intermediate in the synthesis of potent epithelial

sodium channel (ENaC) blockers, which are investigated for treating respiratory diseases like

cystic fibrosis.[2]

Synthesis Overview
The synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate would typically involve

a multi-step process starting from a pyrazine precursor. A generalized synthetic pathway is

outlined below.

Pyrazine Derivative Brominated PyrazineBromination Diamino PyrazineAmination
Methyl 3,5-diamino-6-

bromopyrazine-2-carboxylate
(CAS: 1458-20-4)

Carboxylation &
Esterification

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
(1-Boc-4-AP) tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate

Acylation with
propionyl chloride N-phenyl-N-(piperidin-4-yl)propanamide

(4-ANPP)

Deprotection
(e.g., with HCl) Fentanyl

N-alkylation with
2-phenylethyl halide

Click to download full resolution via product page

Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.

Experimental Protocol: Synthesis of 1-Boc-4-AP
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The synthesis of 1-Boc-4-AP is commonly achieved through reductive amination of N-Boc-4-

piperidinone with aniline. [6] Step-by-Step Methodology:

Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and

acetic acid (1 equivalent) in dichloromethane. Cool the mixture in an ice bath.

Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-

wise to the cooled solution.

Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours.

Workup: Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour. Transfer the

mixture to a separatory funnel.

Extraction: Separate the organic layer. Extract the aqueous layer twice with

dichloromethane.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product. The product can be further

purified by column chromatography if necessary.

Causality behind Experimental Choices:

Acetic Acid: Acts as a catalyst to promote the formation of the iminium ion intermediate.

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is well-

suited for reductive aminations. It is less sensitive to acidic conditions compared to other

borohydrides.

Aqueous NaOH Workup: Neutralizes the acetic acid and quenches any remaining reducing

agent.

Experimental Protocol: Synthesis of Fentanyl from
1-Boc-4-AP
The conversion of 1-Boc-4-AP to fentanyl involves two main steps: acylation and deprotection

followed by N-alkylation. A common route is acylation followed by deprotection.
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Step 1: Acylation

Reaction Setup: Dissolve 1-Boc-4-AP (1 equivalent) in a suitable solvent such as

dichloromethane.

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to

scavenge the HCl generated during the reaction.

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the mixture.

Reaction Progression: Stir the reaction at room temperature until completion, which can be

monitored by TLC or LC-MS.

Workup and Purification: Quench the reaction with water and extract the product with an

organic solvent. The crude product, tert-butyl 4-(N-phenylpropionamido)piperidine-1-

carboxylate, can be purified by chromatography.

Step 2: Deprotection

Reaction Setup: Dissolve the acylated intermediate in a solvent such as 1,4-dioxane.

Acidic Cleavage: Add an excess of 4M aqueous HCl and stir at room temperature for 4

hours.

Neutralization and Extraction: Adjust the pH to 8 with 2M aqueous NaOH. Extract the

product, N-phenyl-N-(piperidin-4-yl)propanamide (4-ANPP), with an organic solvent.

The resulting 4-ANPP can then be N-alkylated with a 2-phenylethyl halide to yield fentanyl.

Conclusion
This technical guide has provided a detailed overview of the properties and applications of two

distinct chemical entities: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (CAS 1458-

20-4) and tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2). While the

former is a versatile building block for medicinal chemistry, the latter holds significant

importance as a regulated precursor in the synthesis of fentanyl and its analogues. For

researchers and professionals in drug development, understanding the specific properties,
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synthesis, and handling of these compounds is crucial for advancing research in their

respective fields.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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